Butyl(2-methoxyethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

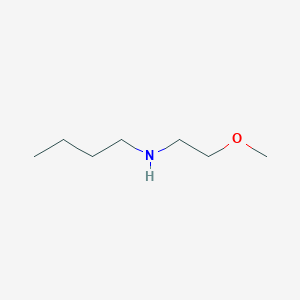

Butyl(2-methoxyethyl)amine, also known as N-(2-methoxyethyl)-1-butanamine, is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyl(2-methoxyethyl)amine can be synthesized through several methods. One common method involves the reaction of butylamine with 2-methoxyethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is usually obtained through distillation and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl(2-methoxyethyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: It can participate in substitution reactions where the butyl or methoxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction may produce simpler amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Butyl(2-methoxyethyl)amine is utilized as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that enhance biological activity, particularly in the development of anticancer agents.

- Antitumor Activity : Research has indicated that derivatives of this compound exhibit promising antitumor properties. For instance, compounds synthesized from this amine have shown efficacy against various cancer cell lines, including MCF-7 and HeLa cells. A notable study highlighted the synthesis of 2-methoxyethyl derivatives that demonstrated significant antiproliferative effects, suggesting their potential as therapeutic agents in cancer treatment .

- Neuroprotective Effects : Compounds related to this compound have been investigated for neuroprotective properties. In vitro studies indicate that these compounds may reduce neuronal cell death under oxidative stress conditions, which is critical for developing treatments for neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for various synthetic transformations:

- Buchwald-Hartwig Amination : This compound is employed in palladium-catalyzed reactions to synthesize aryl amines from aryl halides. This reaction is significant for creating complex organic molecules used in pharmaceuticals and agrochemicals .

- Synthesis of α-Ketoamides : this compound can participate in metal-free oxidative coupling reactions with methyl ketones, yielding α-ketoamides. These compounds are valuable intermediates in the synthesis of diverse organic compounds .

Materials Science

The compound's unique chemical structure also allows it to be used in materials science:

- Polymer Chemistry : this compound is involved in synthesizing biodegradable polyesters by reacting with succinyl chloride. The resulting intermediates can lead to the development of environmentally friendly materials .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of synthesized derivatives based on this compound, several compounds were tested against multiple cancer cell lines. The results showed that certain derivatives inhibited cell proliferation significantly more than others, with IC50 values indicating their potency against specific types of cancer cells.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound derivatives under oxidative stress conditions. The study reported that these compounds could significantly mitigate neuronal damage, highlighting their potential role in treating neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of butyl(2-methoxyethyl)amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(2-methoxyethyl)amine: Similar in structure but contains two methoxyethyl groups instead of one.

2-Methoxyethylamine: Contains a single methoxyethyl group without the butyl group.

N,N-Bis(2-methoxyethyl)amine: Contains two methoxyethyl groups attached to a nitrogen atom.

Uniqueness

Butyl(2-methoxyethyl)amine is unique due to its specific combination of butyl and methoxyethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .

Biologische Aktivität

Butyl(2-methoxyethyl)amine, a compound with the molecular formula C9H21NO, has garnered attention due to its potential biological activities. This compound is a secondary amine that can participate in various biochemical processes, making it a subject of interest in pharmacological research. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

- Molecular Weight : 171.28 g/mol

- Structure : The compound features a butyl group attached to a 2-methoxyethylamine moiety, which influences its solubility and interaction with biological systems.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound can inhibit the growth of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range, suggesting potent anticancer properties .

Antioxidant Activity

This compound has also shown promising antioxidant properties. In assays such as DPPH and FRAP, the compound demonstrated the ability to scavenge free radicals effectively, potentially mitigating oxidative stress in biological systems .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest that its antiproliferative effects may be linked to the induction of apoptosis in cancer cells and modulation of oxidative stress pathways .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. According to occupational exposure guidelines, compounds similar to this compound may pose risks depending on exposure levels and routes (inhalation, dermal, etc.) . The NIOSH exposure banding process categorizes such substances based on their potential health effects, which can inform safety measures during handling and usage.

Case Studies

- Anticancer Research : A study focusing on the synthesis and evaluation of various N-substituted derivatives revealed that this compound derivatives exhibited significant anticancer activity against prostate cancer cell lines .

- Antioxidant Studies : Another investigation highlighted the antioxidant capacity of this compound in cellular models exposed to oxidative stress, showing a protective effect against cellular damage .

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-3-4-5-8-6-7-9-2/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFNFQKDHFXGNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.